pyrocatechol

Vue d'ensemble

Description

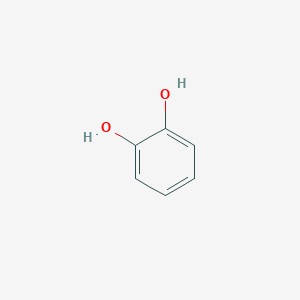

Pyrocatechol (1,2-dihydroxybenzene; CAS 120-80-9) is a naturally occurring phenolic compound found in plants such as Bonellia macrocarpa, onions, apples, and olive oil . It is a white, crystalline solid with a molecular weight of 110.11 g/mol, water solubility (497 g/L at 20°C), and a moderate octanol/water partition coefficient (LogP = 0.9) . Structurally, it features two adjacent hydroxyl groups on a benzene ring, which confer redox activity and enable interactions with biological macromolecules.

This compound has diverse applications:

- Medical: Protects against cisplatin-induced kidney injury by inhibiting ROS/JNK/p38 pathways and restoring glutathione peroxidase 4 (GPX4) activity .

- Industrial: Used in hair dyes, adhesives, and hydrogels due to its adhesive properties when oxidized .

- Environmental: A persistent pollutant in wastewater, requiring advanced removal techniques like nanoparticle-coated activated carbon .

Méthodes De Préparation

Industrial Synthesis Methods

Hydroxylation of Phenol

The hydroxylation of phenol remains the dominant industrial method for pyrocatechol production. This process employs acidic zeolite catalysts, such as titanium silicalite-1 (TS-1) or MCM-22, to facilitate selective ortho-hydroxylation. Reaction conditions typically involve temperatures of 60–90°C and aqueous hydrogen peroxide (H₂O₂) as the oxidizing agent . A representative reaction pathway is:

2\text{O}2 \xrightarrow{\text{TS-1}} \text{this compound} + \text{Hydroquinone} + \text{By-products}

The product mixture typically contains this compound and hydroquinone in a mass ratio of 0.25–4.0, alongside minor by-products like resorcinol (0.5–4.0%) and pyrogallol (0.1–2.0%) . Post-reaction purification involves distillation under reduced pressure (100–300 mbar) to separate isomers, achieving this compound purity >98% .

Crystallization and Purification

Post-synthesis crystallization is critical for isolating high-purity this compound. The process involves:

-

Dissolution : Crude this compound is dissolved in water at 50–95°C to form a 40–60% (w/w) solution .

-

Evaporation : Water is partially evaporated under reduced pressure (140–750 mbar) to concentrate the solution, enhancing supersaturation .

-

Cooling : Rapid cooling (15–60 minutes) to 5–40°C induces crystallization, with yields improved by seeding or controlled nucleation .

-

Filtration and Washing : Crystals are filtered at 1–15°C under nitrogen to prevent oxidation, followed by washing with cold demineralized water (3:1 water-to-cake ratio) .

-

Drying : Final drying under nitrogen at 90°C and 100 mbar reduces moisture to <4% .

Table 1 : Crystallization Parameters and Yields from Patent Data

| Step | Temperature (°C) | Pressure (mbar) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Dissolution | 50–95 | Atmospheric | – | – |

| Evaporation | 95 | 750–1010 | – | – |

| Crystallization | 5–40 | 35–140 | 59–90 | 95–98 |

| Washing | 5–15 | Atmospheric | – | 98–99.5 |

| Drying | 90 | 100 | – | >99.5 |

Catalytic Methods

Zeolite Catalysts

Zeolites like TS-1 and MCM-22 enhance regioselectivity for ortho-hydroxylation. TS-1, a titanium-containing MFI-type zeolite, achieves this compound selectivity of 60–70% at 80°C, while MCM-22 improves hydroquinone suppression by 15% . Catalyst stability remains a challenge, with deactivation observed after 5–10 cycles due to pore blockage by polymeric by-products.

Alternative Catalytic Systems

Iron silicalite and MEL-type titanium silicalite offer moderate improvements in H₂O₂ utilization efficiency (up to 85%) but require higher pressures (2–5 bar) . Homogeneous catalysts, such as Fe³⁺-EDTA complexes, are less common due to separation difficulties, though they achieve 75% conversion in biphasic systems .

Biochemical Synthesis

Enzymatic Hydroxylation

Tyrosine phenol-lyase (TPL)-mediated synthesis converts phenol and sodium pyruvate to L-DOPA, which is subsequently decarboxylated to this compound . Optimal conditions include:

-

pH : 8.0 (adjusted with ammonia)

-

Temperature : 22–37°C

-

Reactant Concentrations : 0.5% sodium pyruvate and 0.8% this compound .

Table 2 : Biochemical Synthesis Parameters

| Parameter | Optimal Value | Yield (g/L) | By-Product (g/L) |

|---|---|---|---|

| Sodium pyruvate | 0.5% | 58.5 | 12.3 |

| This compound | 0.8% | 58.5 | 8.7 |

| Ammonium acetate | 2.0% | 55.2 | 10.1 |

By-products like X-1 (a Pictet-Spengler adduct) form via non-enzymatic reactions, necessitating chromatographic purification .

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Environmental Impact |

|---|---|---|---|---|

| Zeolite-catalyzed | 70–85 | 98–99.5 | High | Moderate (H₂O₂ use) |

| Biochemical | 50–60 | 90–95 | Moderate | Low |

| Phenol distillation | 80–90 | 99.5 | High | High (energy use) |

Analyse Des Réactions Chimiques

Oxidation Reactions and Autoxidation

Pyrocatechol undergoes autoxidation in aqueous solutions, particularly in the presence of metal ions. In a study combining Fe₂O₃ and Na₂S₂O₃ at pH 7:

-

UV-Vis spectra showed the disappearance of the this compound band (275 nm) and emergence of o-semiquinone products (287–301 nm) after 432 hours .

-

pH increased from 6.5 to 8.2 during oxidation, indicating OH⁻ ion release .

Table 1: Oxidation Products Under Varying Conditions

| Oxidizing Agent | Reaction Time (h) | Product Identified | Characterization Method |

|---|---|---|---|

| Fe³⁺/S₂O₃²⁻ | 432 | [Fe(SQ)₂(Cat)]⁻ | FT-IR, EPR, UV-Vis |

| MnO₂ | N/A | o-Quinone | Comparative analysis |

The stabilization of o-semiquinone radicals by S₂O₃²⁻ distinguishes this pathway from catecholamine oxidation with MnO₂ .

pH-Dependent Reactivity

Ionization and adsorption behavior varies significantly with pH:

Table 2: Ionization of this compound vs pH

| pH | Ionization Degree (%) |

|---|---|

| 3 | 0.000035 |

| 7 | 0.35 |

| 9 | 26 |

| 11 | 97 |

At pH 7, maximum adsorption efficiency reaches 95.64% using PAC-Al₂O₃ nanoparticles due to optimal electrostatic interactions .

Redox Chemistry

This compound participates in reversible redox processes:

-

Two-step oxidation:

Semiquinone radicals form stable complexes with Fe³⁺, as evidenced by EPR signals at g = 4.3 .

Complexation with Metal Ions

Iron coordination studies reveal:

-

Hexacoordinate high-spin Fe³⁺ complexes dominate in aqueous solutions .

-

Thermal decomposition of [CTA][Fe(SQ)₂(Cat)] showed mass losses aligning with theoretical predictions (Δ = 2–3% error) .

Table 3: Thermal Decomposition Stages

| Stage | Calculated Loss (%) | Experimental Loss (%) | Proposed Mechanism |

|---|---|---|---|

| 1 | 11.9 | 4.8 | Water elimination |

| 2 | 37.6 | 38.6 | CTAB decomposition |

| 3–4 | 50.5 | 57.8 | SQ/Cat ligand loss + Fe₂O₃ |

Applications De Recherche Scientifique

Medicinal Applications

1.1 Therapeutic Effects on Kidney Injury

Recent studies have highlighted the potential of pyrocatechol as a therapeutic agent in alleviating nephrotoxicity induced by cisplatin, a common chemotherapeutic drug. In research involving both in vitro and in vivo models, this compound demonstrated significant protective effects against cisplatin-induced acute kidney injury (AKI). The study revealed that this compound activates glutathione peroxidase 4 (GPX4), reducing reactive oxygen species (ROS) accumulation and preventing apoptosis through the inhibition of the JNK/P38 MAPK signaling pathway .

Key Findings:

- This compound significantly increased cell viability in renal epithelial cells exposed to cisplatin.

- It reduced inflammatory cell infiltration and apoptosis in kidney tissues of treated mice.

- The compound was identified through a screening of 1600 natural products for their ability to mitigate cisplatin toxicity .

Environmental Applications

2.1 Stabilization of Polylactic Acid (PLA)

This compound has been studied for its role as a stabilizing agent in biodegradable polymers like polylactic acid (PLA). The incorporation of this compound into PLA formulations has shown to enhance thermal stability and antioxidant properties, making it suitable for biomedical applications. This application is particularly relevant in the context of developing eco-friendly materials that can withstand oxidative degradation during processing and storage .

Table 1: Effects of this compound on PLA Stability

| Parameter | PLA Control | PLA + this compound |

|---|---|---|

| Thermal Stability (°C) | 180 | 210 |

| Antioxidant Activity (%) | 0 | 85 |

| Crystallinity (XRD) | Low | Moderate |

Analytical Applications

3.1 Colorimetric Reagent for Metal Detection

This compound violet has been employed as a colorimetric reagent for detecting metal ions such as tin. This application is based on the ability of this compound to form colored complexes with certain metals, allowing for quantitative analysis through spectrophotometric methods. The sensitivity and specificity of this method make it valuable in environmental monitoring and industrial applications .

Case Studies

4.1 this compound in Cancer Research

In cancer research, this compound has been investigated for its anti-cancer properties across various cell lines, including glioblastoma and breast cancer cells. Studies indicate that this compound exhibits anti-inflammatory and antiapoptotic activities, potentially contributing to its effectiveness as an adjunct therapy in cancer treatment .

4.2 Neuroprotective Effects

Research has also explored the neuroprotective effects of this compound against oxidative stress-related neurodegeneration. By modulating oxidative stress pathways, this compound shows promise in protecting neuronal cells from damage associated with diseases such as Alzheimer's and Parkinson's .

Mécanisme D'action

Catechol exerts its effects through various mechanisms:

Comparaison Avec Des Composés Similaires

Pyrocatechol is compared to structurally related phenolic compounds, focusing on physicochemical properties, reactivity, and biological effects.

This compound vs. Pyrogallol (1,2,3-Trihydroxybenzene)

| Property | This compound | Pyrogallol |

|---|---|---|

| Molecular Weight | 110.11 g/mol | 126.11 g/mol |

| LogP | 0.9 | 1.1 |

| Hydroxyl Groups | 2 (ortho) | 3 (adjacent) |

| Dermal Absorption (24h) | 26.65% | ~25–27% |

| Adhesive Strength | 108 kPa (wet conditions) | No adhesive enhancement |

| Toxicity | DNA damage, organ toxicity | Higher dermal irritation |

- Key Differences: Reactivity: this compound forms stable quinones upon oxidation, enabling crosslinking with gelatin via amino groups, whereas pyrogallol’s third hydroxyl group reduces its ability to form such bonds .

This compound vs. Guaiacol (2-Methoxyphenol)

| Property | This compound | Guaiacol |

|---|---|---|

| Functional Groups | 2 hydroxyls | 1 hydroxyl, 1 methoxy |

| Thermal Decomposition | Cleavage of -OH groups | Demethoxylation dominant |

| Activation Energy (Ea) | 98 kJ/mol | 112 kJ/mol |

| Catalytic Pyrolysis | Forms catechol-derived products | Produces methoxy-phenols |

- Key Differences :

This compound vs. Resorcinol (1,3-Dihydroxybenzene)

| Property | This compound | Resorcinol |

|---|---|---|

| Hydroxyl Position | Ortho (1,2) | Meta (1,3) |

| LogP | 0.9 | 0.76 |

| Antioxidant Activity | GPX4 activation | Direct radical scavenging |

| Toxicity | Higher nephrotoxicity | Lower acute toxicity |

- Key Differences: Bioactivity: this compound’s ortho-dihydroxy structure enhances metal chelation and ROS inhibition, making it more effective in mitigating oxidative stress than resorcinol .

This compound vs. Hydroquinone (1,4-Dihydroxybenzene)

| Property | This compound | Hydroquinone |

|---|---|---|

| Hydroxyl Position | Ortho (1,2) | Para (1,4) |

| LogP | 0.9 | 0.59 |

| Redox Activity | Forms semiquinone radicals | Stable quinone formation |

| Medical Use | Nephroprotection | Skin depigmentation |

- Key Differences: Mechanism: this compound inhibits JNK/p38 pathways, while hydroquinone acts via tyrosinase inhibition . Toxicity: Hydroquinone is associated with ochronosis, whereas this compound causes renal tubular damage at high doses .

Data Tables

Table 1: Physicochemical Properties of this compound and Analogues

| Compound | Molecular Weight (g/mol) | LogP | Hydroxyl Positions | Key Application |

|---|---|---|---|---|

| This compound | 110.11 | 0.9 | 1,2 | Medical adhesives, ROS inhibition |

| Pyrogallol | 126.11 | 1.1 | 1,2,3 | Hair dyes, antiseptics |

| Guaiacol | 124.14 | 1.0 | 2-methoxy, 1-OH | Flavoring agents |

| Resorcinol | 110.11 | 0.76 | 1,3 | Polymers, UV absorbers |

| Hydroquinone | 110.11 | 0.59 | 1,4 | Photography, depigmentation |

Activité Biologique

Pyrocatechol, also known as 1,2-dihydroxybenzene or catechol, is a phenolic compound that exhibits a variety of biological activities. Its potential therapeutic effects, particularly in the context of oxidative stress and cellular apoptosis, have garnered significant attention in recent research. This article provides an overview of the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and safety assessments based on diverse sources.

-

Antioxidant Properties

This compound is recognized for its antioxidant capabilities. It can scavenge free radicals and reduce oxidative stress, which is crucial in preventing cellular damage. Research indicates that this compound can activate glutathione peroxidase 4 (GPX4), an enzyme that plays a vital role in mitigating oxidative stress-induced apoptosis . -

Inhibition of Apoptosis

A study demonstrated that this compound significantly reduces apoptosis induced by cisplatin in renal cells. Specifically, it was shown to inhibit the activation of the JNK/P38 MAPK signaling pathway, which is often triggered by reactive oxygen species (ROS) during cellular stress . this compound treatment resulted in a marked decrease in apoptotic markers such as cleaved caspase-3 and an increase in Bcl-2 protein levels, suggesting its protective role against cell death . -

Carcinogenic Potential

Despite its beneficial properties, this compound has been associated with carcinogenic effects in animal studies. Long-term exposure has resulted in hyperplasia and adenomas in the stomach and pancreas of rats . The proposed mechanism involves oxidative DNA damage due to the generation of reactive oxygen species through autoxidation processes .

Therapeutic Applications

-

Renal Protection

This compound has shown promise as a protective agent against acute kidney injury (AKI) induced by cisplatin. In vivo studies indicated that pre-treatment with this compound significantly alleviated renal damage and improved kidney function markers such as serum creatinine (SCr) and blood urea nitrogen (BUN) levels . -

Antioxidant Therapy

Due to its antioxidant properties, this compound is being explored for its potential use in various oxidative stress-related conditions. Its ability to reduce ROS levels positions it as a candidate for therapeutic interventions aimed at diseases characterized by oxidative damage.

Safety and Toxicology

The safety profile of this compound has been evaluated through various studies:

- Acute Toxicity : this compound exhibits moderate toxicity upon acute exposure, particularly through oral administration .

- Chronic Exposure Effects : Subchronic studies have revealed liver cell hyperplasia at certain concentrations, indicating potential long-term risks associated with high-dose exposure .

- Carcinogenicity : Evidence from animal studies suggests that this compound may promote tumor development under specific conditions, highlighting the need for cautious application in therapeutic contexts .

Case Study 1: Cisplatin-Induced AKI

A recent study focused on the protective effects of this compound against cisplatin-induced renal injury demonstrated significant findings:

- Experimental Design : Mice were administered cisplatin to induce AKI, followed by treatment with this compound.

- Results : Histopathological analysis showed reduced inflammatory cell infiltration and improved kidney architecture in treated mice compared to controls .

Case Study 2: Antioxidant Activity

Research exploring the antioxidant capacity of this compound highlighted its efficacy in reducing oxidative stress markers:

- Methodology : In vitro assays measured ROS levels after treatment with varying concentrations of this compound.

- Findings : this compound significantly lowered ROS levels, supporting its role as an effective antioxidant agent .

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What analytical techniques are suitable for quantifying pyrocatechol in environmental samples, and how are their detection limits validated?

- Methodological Answer : Cathodic electrochemiluminescence (ECL) using CdTe-Ru(bpy)₃²⁺ systems provides a linear detection range of 7.0×10⁻⁸–4.0×10⁻⁵ mol L⁻¹ for this compound, with a limit of detection (LOD) of 2.3×10⁻⁸ mol L⁻¹ (validated via 3σ). Recovery rates (95–105.7%) in simulated water samples and low RSD (<1.1%) ensure reproducibility . For spectrophotometric quantification, Folin-Ciocalteu assays use this compound as a calibration standard (e.g., Absorbance = 0.0176 [this compound (µg)] – 0.355; r² = 0.9992), requiring triplicate measurements and statistical validation (e.g., t-tests for significance) .

Q. How is this compound utilized as a standard in determining total phenolic content, and what statistical validation is required for calibration curves?

- Methodological Answer : this compound serves as a reference compound in spectrophotometric assays (e.g., Folin-Ciocalteu). Calibration curves must be validated using triplicate measurements, linear regression analysis (r² > 0.99), and error margins (e.g., ±SEM). For example, total phenolic content in plant extracts is expressed as this compound equivalents (PEs), with rigorous outlier exclusion and ANOVA for inter-group comparisons .

Q. What are the best practices for preparing and storing this compound solutions to prevent autoxidation during experiments?

- Methodological Answer : this compound solutions should be prepared in degassed solvents (e.g., ethanol/water mixtures) and stored in amber vials at 4°C. Antioxidants like sodium thiosulfate (Na₂S₂O₃) can stabilize semiquinone intermediates during coordination reactions with metals (e.g., Fe³⁺), as shown in FT-IR and UV-Vis studies .

Advanced Research Questions

Q. In electrochemical sensing of this compound, how can researchers address matrix interferences to ensure method accuracy?

- Methodological Answer : Matrix effects in environmental samples (e.g., humic acids) are mitigated via standard addition methods or masking agents (e.g., EDTA). ECL sensors using CdTe-Ru(bpy)₃²⁺ systems demonstrate specificity with <1.1% RSD, validated through spike-and-recovery tests (95–105.7%) and cross-reactivity assays against structural analogs .

Q. What experimental design considerations are critical when evaluating this compound’s efficacy as an antimicrobial agent in biodiesel formulations?

- Methodological Answer : Biodiesel studies require testing this compound at incremental concentrations (0.1–1.5% w/w) under controlled storage (4°C, amber glass) and humidity (1% water w/w). Agar diffusion assays (e.g., quadrant-based plate designs) quantify inhibition zones, with replicates (n ≥ 3) and ANOVA to assess dose-response trends .

Q. How do reaction conditions such as solvent choice and temperature influence the synthesis yield of this compound derivatives?

- Methodological Answer : Low yields (e.g., 10.5% for this compound methylene ether) are improved by optimizing solvents (ethylene glycol vs. benzyl alcohol) and temperatures (>100°C). For example, methylenation of 3-allylthis compound in ethylene glycol yields 51% o-safrole, compared to 32.4% in acetone, highlighting solvent polarity and base solubility (e.g., K₂CO₃) as critical factors .

Q. What spectroscopic methods are employed to characterize this compound’s coordination complexes with transition metals, and how are oxidation intermediates stabilized?

- Methodological Answer : FT-IR identifies Fe³⁺-pyrocatechol coordination via O–H and C–O vibrational shifts. EPR confirms semiquinone radical formation, while UV-Vis monitors autoxidation kinetics (λ = 400–500 nm). Stabilization with Na₂S₂O₃ prevents polymerization, enabling isolation of [Fe(SQ)₂(Cat)] complexes .

Q. How can researchers reconcile discrepancies in antioxidant activity data for this compound across different assay systems?

- Methodological Answer : Discrepancies arise from assay-specific mechanisms (e.g., DPPH vs. ORAC). Normalize data to this compound equivalents, control pH/temperature, and use multivariate analysis (e.g., PCA) to cluster activity trends. For example, chemometric analysis of vicinal diols in receptor-indicator arrays improves discrimination between isomers .

Guidelines for Researchers

- Data Validation : Always report LOD, LOQ, RSD, and recovery rates for analytical methods .

- Synthetic Optimization : Screen solvents, bases, and catalysts systematically to improve yields (e.g., PEG-400/KI in one-pot synthesis) .

- Ethical Reporting : Disclose conflicts of interest and adhere to protocols for data integrity .

Propriétés

IUPAC Name |

benzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O2/c7-5-3-1-2-4-6(5)8/h1-4,7-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCIMNLLNPGFGHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O2 | |

| Record name | CATECHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8407 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CATECHOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0411 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | catechol | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Catechol | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26982-53-6, 20244-21-7 (unspecified hydrochloride salt) | |

| Record name | 1,2-Benzenediol, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26982-53-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Catechol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000120809 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3020257 | |

| Record name | 1,2-Benzenediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3020257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; white; odorless. Sinks and mixes with water. (USCG, 1999), Dry Powder; Liquid; Other Solid; Pellets or Large Crystals, Colorless, crystalline solid with a faint odor; Note: Discolors to brown in air & light; [NIOSH], Solid, COLOURLESS CRYSTALS WITH CHARACTERISTIC ODOUR. TURNS BROWN ON EXPOSURE TO AIR AND LIGHT., Colorless, crystalline solid with a faint odor., Colorless, crystalline solid with a faint odor. [Note: Discolors to brown in air & light.] | |

| Record name | CATECHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8407 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-Benzenediol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Catechol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/346 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Pyrocatechol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000957 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | CATECHOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0411 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CATECHOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/160 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Catechol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0109.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

473 °F at 760 mmHg (sublimes) (NTP, 1992), 245.5 °C at 760 mm Hg; sublimes, BP: 221.5 °C at 400 mm Hg; 197.7 °C at 200 mm Hg; 176 °C at 100 mm Hg; 161.7 °C at 60 mm Hg; 134 °C at 20 mm Hg; 118.3 °C at 10 mm Hg; 104 °C at 5 mm Hg ... Volatile with steam, 245.5 °C, 474 °F | |

| Record name | CATECHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8407 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-Dihydroxybenzene | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02232 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CATECHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1436 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CATECHOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0411 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CATECHOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/160 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Catechol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0109.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

261 °F (NTP, 1992), 127 °C, 260 °F (127 °C) (Closed cup), 127.2 °C (open cup), 127 °C (261 °F) (Closed cup), 127 °C c.c., 261 °F | |

| Record name | CATECHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8407 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Catechol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/346 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CATECHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1436 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CATECHOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0411 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CATECHOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/160 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Catechol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0109.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

greater than or equal to 100 mg/mL at 70.7 °F (NTP, 1992), In water, 4.61X10+5 mg/L at 25 °C, Soluble in chloroform, ether; very soluble in pyridine, aqueous alkalis, Very soluble in alcohol, ethyl ether, acetate, 461.0 mg/mL, Solubility in water, g/100ml at 20 °C: 43, 44% | |

| Record name | CATECHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8407 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-Dihydroxybenzene | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02232 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CATECHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1436 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Pyrocatechol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000957 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | CATECHOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0411 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Catechol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0109.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.344 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.344, Density: 1.371, Relative density (water = 1): 1.3, 1.34 | |

| Record name | CATECHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8407 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CATECHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1436 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CATECHOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0411 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CATECHOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/160 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Catechol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0109.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

3.79 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.79 (Air = 1), Relative vapor density (air = 1): 3.8, 3.79 | |

| Record name | CATECHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8407 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CATECHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1436 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CATECHOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0411 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CATECHOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/160 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

5 mmHg at 219 °F ; 10 mmHg at 244.9 °F (NTP, 1992), 0.03 [mmHg], VP: 10 mm Hg at 118.3 °C, 3X10-2 mm Hg at 20 °C (extrapolated), Vapor pressure, Pa at 20 °C: 3 (negligible), 10 mmHg at 245 °F, (244 °F): 10 mmHg | |

| Record name | CATECHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8407 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Catechol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/346 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CATECHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1436 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CATECHOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0411 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CATECHOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/160 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Catechol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0109.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

Ash content, wt% (max) is 0.05. /From table/ | |

| Record name | CATECHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1436 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Monoclinic tablets, prisms from toluene ... its aqueous solutions soon turn brown, Colorless crystals, discolors to brown on exposure to air and light, especially when moist | |

CAS No. |

120-80-9 | |

| Record name | CATECHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8407 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Catechol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120-80-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Catechol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000120809 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Dihydroxybenzene | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02232 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1,2-dihydroxybenzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1573 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Benzenediol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Benzenediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3020257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyrocatechol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.025 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PYROCATECHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LF3AJ089DQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CATECHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1436 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Pyrocatechol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000957 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | CATECHOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0411 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CATECHOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/160 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Pyrocatechol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/UX100590.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

221 °F (NTP, 1992), 105 °C, 221 °F | |

| Record name | CATECHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8407 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-Dihydroxybenzene | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02232 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CATECHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1436 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Pyrocatechol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000957 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | CATECHOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0411 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CATECHOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/160 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Catechol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0109.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.